Benzofluor
Overview
Description
Benzofluor, also known as N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide, is a synthetic compound primarily used as an herbicide and plant growth regulator. It is classified under sulfonanilide and anilide herbicides. This compound has been used mainly on grain crops, but its use has become obsolete in many regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofluor involves the reaction of 4-ethylthio-2-trifluoromethyl aniline with methanesulfonyl chloride. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzofluor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in this compound can be reduced to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound in studying sulfonamide chemistry and reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential as a lead compound in drug development due to its unique chemical structure.
Industry: Used in the development of new herbicides and plant growth regulators
Mechanism of Action
Benzofluor exerts its effects by inhibiting specific enzymes involved in plant growth. It targets the sulfonamide pathway, disrupting the synthesis of essential amino acids in plants. This inhibition leads to stunted growth and eventual death of the plant. The molecular targets include enzymes like acetolactate synthase (ALS) and dihydropteroate synthase (DHPS) .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]fluoranthene
- Benzo[i]fluoranthene
- Benzo[k]fluoranthene
- Benzo[rst]fluoranthene
Uniqueness
Benzofluor is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more effective as an herbicide compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in agriculture, chemistry, and potentially medicine
Properties
IUPAC Name |
N-[4-ethylsulfanyl-2-(trifluoromethyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S2/c1-3-17-7-4-5-9(14-18(2,15)16)8(6-7)10(11,12)13/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXUDGCYIGBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)NS(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218815 | |
Record name | N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68672-17-3 | |
Record name | Benzofluor [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068672173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOFLUOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV8RI416N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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